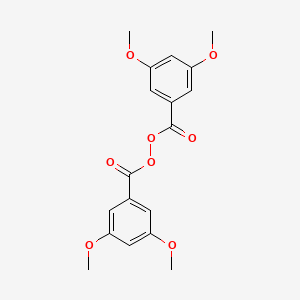
Bis(3,5-dimethoxybenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dimethoxybenzoyl) peroxide: is an organic peroxide compound with the molecular formula C18H18O8. It is known for its applications in various chemical reactions and industrial processes due to its ability to act as a radical initiator. This compound is characterized by its two benzoyl peroxide groups, each substituted with methoxy groups at the 3 and 5 positions on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethoxybenzoyl) peroxide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9O3Cl+H2O2+2NaOH→C18H18O8+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Bis(3,5-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving radical mechanisms. Some common types of reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or other reduced products.
Substitution: The peroxide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic media to facilitate the reaction.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents such as halogens or nucleophiles can be employed, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols.
科学研究应用
Chemistry: Bis(3,5-dimethoxybenzoyl) peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the radical chain reaction process.
Biology and Medicine:
Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of bis(3,5-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can then interact with other molecules, initiating a chain reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the radicals generated can initiate the polymerization of monomers, leading to the formation of long polymer chains.
相似化合物的比较
Benzoyl peroxide: A widely used peroxide compound with similar radical-initiating properties.
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator in various chemical reactions.
Cumene hydroperoxide: Known for its applications in oxidation reactions and as a radical initiator.
Uniqueness: Bis(3,5-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and stability. These substituents can also affect the compound’s solubility and interaction with other molecules, making it suitable for specific applications where other peroxides may not be as effective.
属性
分子式 |
C18H18O8 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC 名称 |
(3,5-dimethoxybenzoyl) 3,5-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-5-11(6-14(9-13)22-2)17(19)25-26-18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10H,1-4H3 |
InChI 键 |
JBYPORJZXKCPTL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















